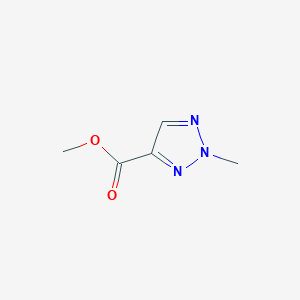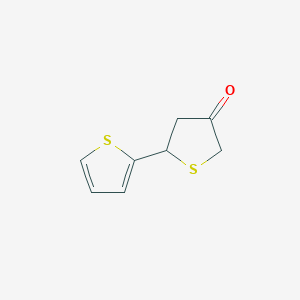
Lisuride maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El maleato de lisurida es un medicamento monoaminérgico de la clase de las ergolinas, utilizado principalmente en el tratamiento de la enfermedad de Parkinson, la migraña y los altos niveles de prolactina . Actúa como un agonista y antagonista mixto de los receptores de dopamina, serotonina y adrenérgicos . El maleato de lisurida es conocido por su eficacia en la reducción de los niveles de prolactina y la prevención de los ataques de migraña .
Aplicaciones Científicas De Investigación
El maleato de lisurida tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto de referencia para estudiar los derivados de las ergolinas . En biología, se utiliza para investigar el papel de los receptores de dopamina y serotonina en diversos procesos fisiológicos . En medicina, el maleato de lisurida se utiliza para tratar la enfermedad de Parkinson, la migraña y la hiperprolactinemia . También se está estudiando por sus posibles efectos antifibróticos en diversas afecciones fibróticas .
Análisis Bioquímico
Biochemical Properties
Lisuride Maleate interacts with various enzymes, proteins, and other biomolecules. It acts as an agonist at dopamine D2, D3, and D4 receptors, and some serotonin receptors . It may also act as an antagonist at dopamine D1 receptors . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways. It binds to the 5-HT (1A) and 5-HT (2A/2C) receptors, and it is thought to bind to the dopamine receptor and act as a dopamine agonist . This interaction can influence gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is thought to bind to the dopamine receptor and act as a dopamine agonist . It also binds to the 5-HT (1A) and 5-HT (2A/2C) receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in acromegalic patients, the prolactin-lowering effects of this compound become stronger with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with dopamine and serotonin receptors, which are involved in various metabolic pathways .
Transport and Distribution
It is known to bind to various receptors, which could influence its localization or accumulation .
Subcellular Localization
It is known to bind to various receptors, which could influence its localization to specific compartments or organelles .
Métodos De Preparación
El maleato de lisurida se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido iso-lisérgico. La producción industrial del maleato de lisurida normalmente implica el uso de técnicas avanzadas de síntesis orgánica para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
El maleato de lisurida sufre diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Mecanismo De Acción
El maleato de lisurida ejerce sus efectos al unirse a los receptores de dopamina, serotonina y adrenérgicos . Actúa como un agonista en los receptores de dopamina D2, D3 y D4, y como un antagonista en los receptores de dopamina D1 y D5 . También se une a los receptores de serotonina, incluyendo los receptores 5-HT1A, 5-HT2A y 5-HT2C . La activación de estos receptores conduce a la modulación de la liberación de neurotransmisores y la regulación de diversos procesos fisiológicos .
Comparación Con Compuestos Similares
El maleato de lisurida es similar a otros derivados de las ergolinas como la bromocriptina, la pergolida y la cabergolina . El maleato de lisurida es único en su capacidad de actuar como un agonista y antagonista en varios receptores de dopamina y serotonina . Esta acción dual lo hace particularmente eficaz en el tratamiento de afecciones como la enfermedad de Parkinson y la migraña . A diferencia de la pergolida y la cabergolina, el maleato de lisurida no causa valvulopatías cardiacas fibróticas, lo que lo convierte en una opción más segura para el uso a largo plazo .
Propiedades
Número CAS |
19875-60-6 |
|---|---|
Fórmula molecular |
C24H30N4O5 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1 |
Clave InChI |
CVQFAMQDTWVJSV-LQGIQHHOSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
| 19875-60-6 | |
Pictogramas |
Acute Toxic |
Números CAS relacionados |
18016-80-3 (Parent) 110-16-7 (Parent) |
Sinónimos |
Arolac Carbamide, Methylergol Cuvalit Dopergin Dopergine Hydrochloride, Lisuride Hydrogen Maleate, Lysuride Lisuride Lisuride Hydrochloride Lisuride Maleate Lisuride Maleate (1:1) Lisuride Maleate, (8beta)-Isomer Lisuride Mesylate Lisuride Phosphate (1:1) Lisuride, (8alpha)-(+-)-Isomer Lysenyl Lysurid Lysuride Hydrogen Maleate Maleate, Lisuride Mesylate, Lisuride Methylergol Carbamide Revanil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


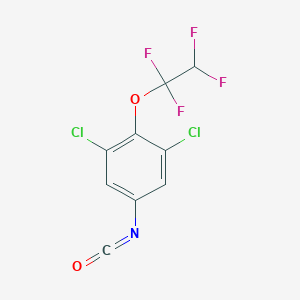
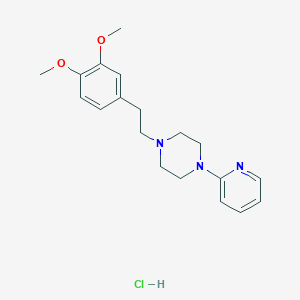
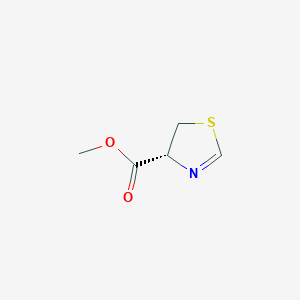
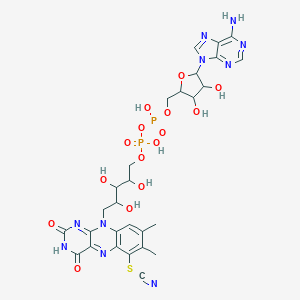
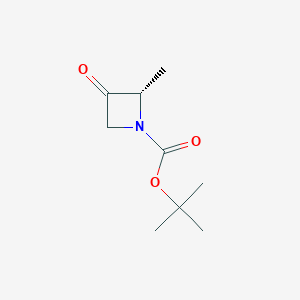
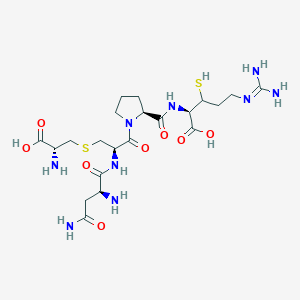


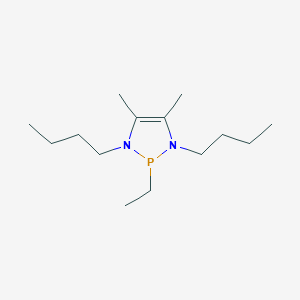
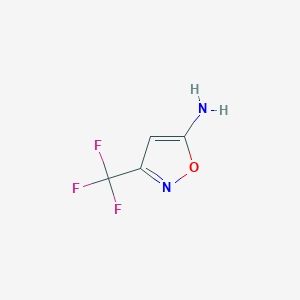
![[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10261.png)
